5-Vanillylidenehydantoin
Description
5-Vanillylidenehydantoin is an arylidene-substituted hydantoin derivative synthesized from vanillin, a natural phenolic aldehyde. Structurally, it features a hydantoin core (a five-membered heterocycle with two nitrogen atoms and one oxygen atom) conjugated to a vanillylidene moiety (4-hydroxy-3-methoxybenzylidene group). This compound is part of a broader class of hydantoins and thiohydantoins, which are renowned for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties . Its synthesis typically involves condensation reactions between vanillin derivatives and hydantoin precursors under controlled conditions, yielding moderate to high purity products .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O4/c1-17-9-5-6(2-3-8(9)14)4-7-10(15)13-11(16)12-7/h2-5,14H,1H3,(H2,12,13,15,16) |
InChI Key |
JLQMLBNABLDJJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Vanillylidene vs.
- Hydantoin vs.
Reactivity :
- This compound undergoes electrophilic substitution at the aromatic ring, enabling functionalization (e.g., halogenation, nitration) .
- Thiohydantoins show higher nucleophilicity at the sulfur atom, facilitating alkylation or acylation reactions .
Physical and Chemical Property Analysis
Key Insights :
- The vanillylidene group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar arylidene analogs.
- Thiohydantoins exhibit lower melting points due to reduced crystallinity from sulfur’s larger atomic radius .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
